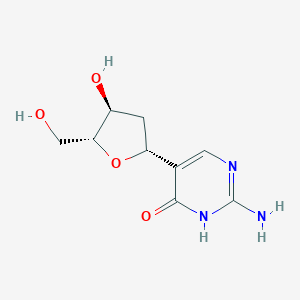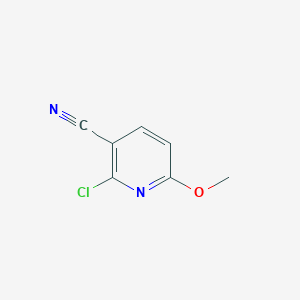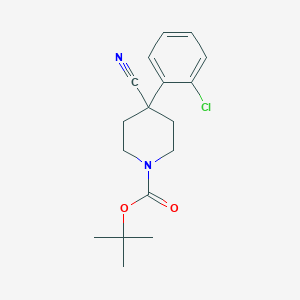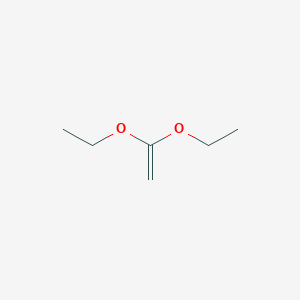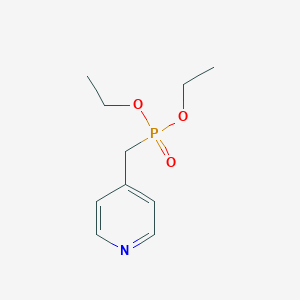
4-(Diethoxyphosphorylmethyl)pyridine
Descripción general
Descripción
“4-(Diethoxyphosphorylmethyl)pyridine” is a chemical compound with the molecular formula C10H16NO3P . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of “4-(Diethoxyphosphorylmethyl)pyridine” consists of a pyridine ring with a diethoxyphosphorylmethyl group attached . The InChI code for this compound is 1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 .Aplicaciones Científicas De Investigación
1. Synthesis and Photophysical Evaluation
Researchers have synthesized 2-methoxy and 2-morpholino pyridine compounds, including analogs of 4-(Diethoxyphosphorylmethyl)pyridine, to evaluate their fluorescence properties. The study discovered that these compounds exhibit high fluorescence quantum yields in various solvents, making them potential candidates for applications in fluorescence-based technologies (Hagimori, Nishimura, Mizuyama & Shigemitsu, 2019).
2. Complexing Properties with Metals
Pyridine-4-methylene derivatives, closely related to 4-(Diethoxyphosphorylmethyl)pyridine, have demonstrated interesting complexing properties with metals like copper (Cu(II)) in aqueous solutions. These properties are pertinent in various fields, including catalysis and material science (Kufelnicki et al., 2016).
3. Agricultural and Medicinal Chemistry
Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have been used in the synthesis of compounds relevant to agrochemical and medicinal applications. This highlights its importance in the synthesis of biologically active compounds (Ghelfi et al., 2003).
Material Science and Chemistry Applications
1. Scaffold for Synthesis
4-(Diethoxyphosphorylmethyl)pyridine derivatives have been utilized as scaffolds for the synthesis of highly functionalized organic compounds. This versatility underlines its importance in synthetic organic chemistry (Ruano, Fajardo & Martín, 2005).
2. Crystallography and Material Properties
Derivatives of 4-(Diethoxyphosphorylmethyl)pyridine have also been studied for their crystallographic properties and intermolecular interactions, providing insights into material sciences and the design of new materials (Armas et al., 2003).
Computational and Theoretical Studies
1. Computational Analysis
The photophysical characteristics of pyridine derivatives, including structures similar to 4-(Diethoxyphosphorylmethyl)pyridine, have been extensively studied through computational methods, aiding in the understanding of their electronic properties and potential applications in photonics and electronics (Behera, Karak & Krishnamoorthy, 2015).
2. Density Functional Theory (DFT) Studies
DFT calculations have been performed on pyridine derivatives to understand their molecular electrostatic potential surfaces, aiding in the design of molecules with desired electronic properties for various applications in chemistry and materials science (Tamer et al., 2018).
Propiedades
IUPAC Name |
4-(diethoxyphosphorylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGJNTGEJAJEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=NC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Diethoxyphosphorylmethyl)pyridine | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

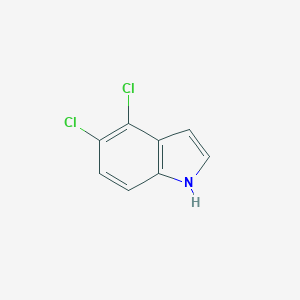
![2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridine-5-carboxamide](/img/structure/B179356.png)
![5-Chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B179358.png)
![3H-Imidazo[4,5-b]pyridine, 2-chloro-5-(trifluoromethyl)-](/img/structure/B179360.png)
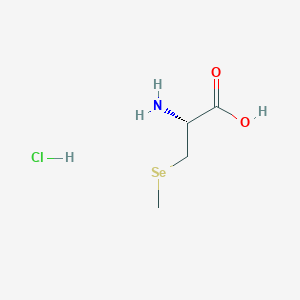

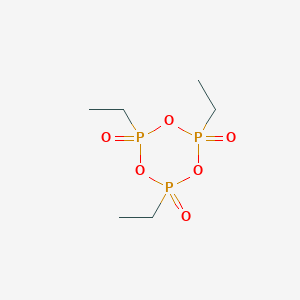
![Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B179369.png)

